2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine
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Overview
Description
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that features a quinoline core substituted with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho or para to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-amine
- 2-(1-Ethyl-1H-pyrazol-4-yl)quinolin-4-amine
- 2-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)quinolin-4-amine
Uniqueness
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Biological Activity
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-amine is a complex organic compound that integrates both quinoline and pyrazole functionalities. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 252.31 g/mol
- Boiling Point : Predicted at 470.3 ± 45.0 °C
- Density : Approximately 1.23 g/cm³
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies suggest that the incorporation of pyrazole may enhance these effects, making this compound a candidate for further investigation in antimicrobial drug development.
2. Anticancer Properties
Numerous studies have demonstrated the cytotoxic effects of pyrazole-containing compounds against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
Table 1 summarizes the cytotoxicity data from recent studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | NCI-H460 | 12.50 |
Compound C | A549 | 26.00 |
3. Anti-inflammatory Effects
Certain structural motifs within this compound may contribute to anti-inflammatory activity, which is crucial for treating diseases characterized by inflammation.
Case Studies
Recent advancements in drug design have focused on the synthesis and evaluation of pyrazole derivatives, including those similar to this compound.
Study Example: Anticancer Activity
A study by Xia et al. reported that a derivative similar to this compound displayed significant cell apoptosis and potent antitumor activity with an IC50 value of 49.85 µM against lung cancer cells (A549) . This highlights the potential of such compounds in anticancer therapy.
The biological activity of this compound may involve several mechanisms:
- DNA Binding : Similar compounds have shown a strong affinity for DNA, which is critical for their anticancer effects.
- Kinase Inhibition : Inhibition of specific kinases has been observed, which plays a role in cancer cell proliferation.
Properties
Molecular Formula |
C15H16N4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-3-19-10(2)12(9-17-19)15-8-13(16)11-6-4-5-7-14(11)18-15/h4-9H,3H2,1-2H3,(H2,16,18) |
InChI Key |
RDJVOCISXHLPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)N)C |
Origin of Product |
United States |
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